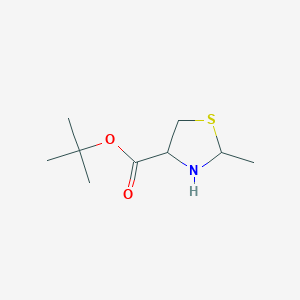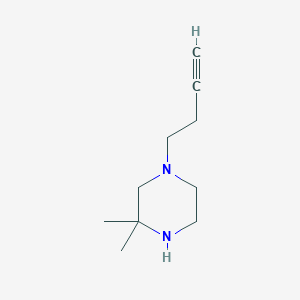![molecular formula C21H21NO5S2 B2671068 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-59-1](/img/structure/B2671068.png)
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO5S2 and its molecular weight is 431.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis of PPAR Inverse Agonists
Researchers have explored the structural derivatives of thiophene carboxylate compounds for their potential as peroxisome proliferator-activated receptor (PPAR) β/δ inverse agonists. These compounds, including variations like PT-S264, have shown increased cellular activity and biological relevance in studies aiming to understand PPARβ/δ's role in physiological and pathophysiological processes (Toth et al., 2016).
Antiproliferative Activity and Tumor Selectivity
Thiophene derivatives have demonstrated pronounced anti-proliferative activity and tumor cell selectivity, particularly against specific tumor cell types such as leukemia/lymphoma. Modifications to the thiophene molecule, such as the introduction of alkyl chains, have led to compounds with significant tumor selectivity and cytotoxic activity, suggesting a potential pathway for developing novel cancer therapeutics (Thomas et al., 2017).
Synthesis of Antimicrobial Compounds
Thiophene carboxylate derivatives have been used to synthesize compounds with antimicrobial activities. Research into the reactivity of these compounds towards various reagents has produced a variety of derivatives with potential applications in combating microbial infections. The synthesized products have been tested against bacterial and fungal isolates, demonstrating the broad applicability of thiophene derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Development of Bioactive Molecules
The structural flexibility of thiophene carboxylate derivatives allows for the synthesis of a wide range of bioactive molecules. Studies have focused on creating compounds with potential antibacterial, antifungal, and anti-inflammatory properties, showcasing the versatility of thiophene derivatives in drug discovery and development processes (Faty et al., 2010).
Catalysis and Synthetic Methodologies
Thiophene derivatives have also been instrumental in developing new synthetic methodologies, including catalyzed reactions and the synthesis of polyfunctionalized compounds. These studies highlight the role of thiophene derivatives in advancing organic synthesis, providing efficient routes to diverse chemical structures with various functional groups (Nedolya et al., 2017).
Propiedades
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-18-8-6-5-7-17(18)22-29(24,25)20-16(13-28-19(20)21(23)26-3)15-11-9-14(2)10-12-15/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIGAOAXKKOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
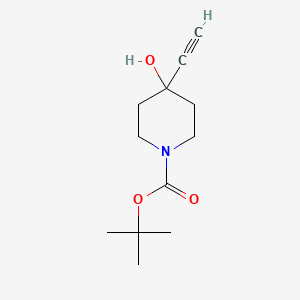
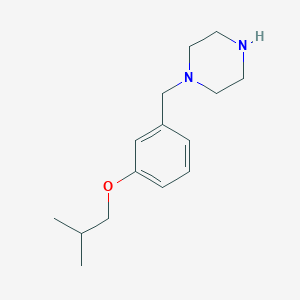
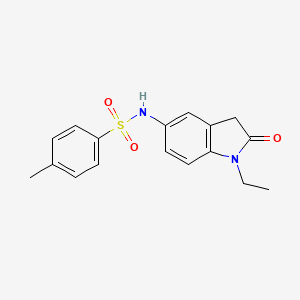
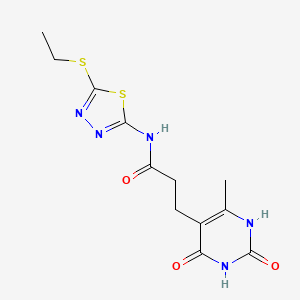
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2670992.png)
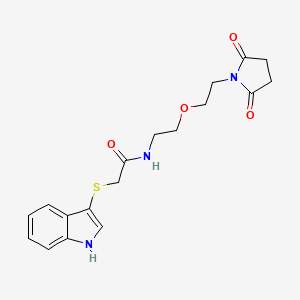
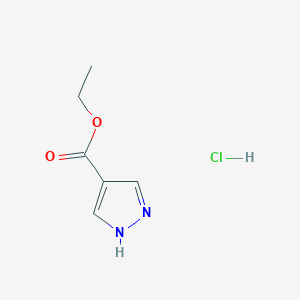
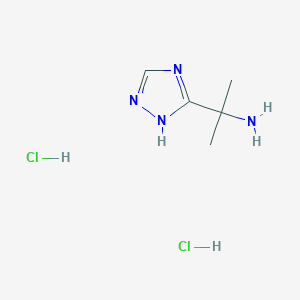
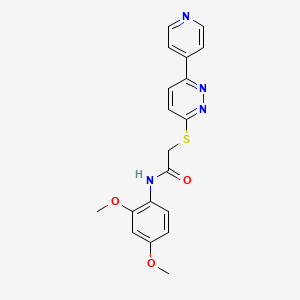
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2670999.png)
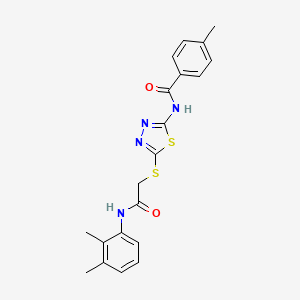
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2671005.png)
